2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline
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Overview
Description
2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline is a complex organic compound that features a nitro group, a pyridine ring, an oxadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Introduction of the nitro group: Nitration of an aromatic ring is usually performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling reactions: The pyridine and tetrahydrofuran moieties can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Electrophilic reagents: Chlorine, bromine, sulfuric acid, nitric acid.
Catalysts: Palladium, platinum, copper.
Major Products
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated compounds: Halogenation of the aromatic rings produces halogenated derivatives.
Sulfonated compounds: Sulfonation yields sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It may act as an agonist or antagonist by binding to receptors and modulating their activity.
Electron Transport: In materials science, the compound may facilitate electron transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-nitro-5-(pyridin-4-yl)aniline: Similar structure but lacks the oxadiazole and tetrahydrofuran moieties.
4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline: Similar structure but lacks the nitro group and tetrahydrofuran moiety.
N-(tetrahydrofuran-2-ylmethyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline: Similar structure but lacks the nitro group.
Uniqueness
The presence of the nitro group, oxadiazole ring, and tetrahydrofuran moiety in 2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline makes it unique compared to its analogs
Properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-23(25)16-10-13(3-4-15(16)20-11-14-2-1-9-26-14)17-21-18(27-22-17)12-5-7-19-8-6-12/h3-8,10,14,20H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCDGKLKINNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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